An In-Depth Technical Guide to L-Serine Benzyl Ester Benzenesulfonate Salt for Researchers and Drug Development Professionals
An In-Depth Technical Guide to L-Serine Benzyl Ester Benzenesulfonate Salt for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of L-Serine benzyl ester benzenesulfonate salt, a critical intermediate in synthetic organic chemistry, with a particular focus on its application in peptide synthesis and pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this reagent's properties, synthesis, and applications.
Introduction: The Strategic Importance of L-Serine Benzyl Ester Benzenesulfonate Salt
In the intricate world of peptide and pharmaceutical synthesis, the precise assembly of molecular building blocks is paramount. L-Serine, with its nucleophilic hydroxyl group, presents a unique challenge, often requiring protection to prevent unwanted side reactions during coupling processes. L-Serine benzyl ester benzenesulfonate salt emerges as a strategically designed solution to this challenge.
The benzyl ester moiety effectively protects the carboxylic acid group of L-serine, while the benzenesulfonate salt form offers several advantages. It enhances the compound's crystallinity, making it easier to handle, purify, and store compared to its free base or hydrochloride salt counterparts.[1][2] This improved stability is a crucial factor in multi-step syntheses where purity and yield are critical. This guide will delve into the chemical properties, synthesis, characterization, and applications of this versatile reagent, providing both theoretical understanding and practical insights.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application.
Table 1: Physicochemical Properties of L-Serine Benzyl Ester Benzenesulfonate Salt
| Property | Value | Source(s) |
| CAS Number | 3695-68-9 | [3][4][5] |
| Molecular Formula | C₁₀H₁₃NO₃・C₆H₆O₃S | [3][4] |
| Molecular Weight | 353.39 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility | Soluble in water and some organic solvents | [6] |
| Storage | 2-8°C, sealed, dry, inert gas | [2] |
Structural Formula
The structure of L-Serine benzyl ester benzenesulfonate salt is key to its function, combining the chiral core of L-serine with a protective benzyl group and an ionic benzenesulfonate counter-ion.
Caption: Chemical structure of L-Serine benzyl ester benzenesulfonate salt.
Synthesis and Purification: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of L-Serine benzyl ester benzenesulfonate salt is typically achieved through a Fischer-Speier esterification reaction. This acid-catalyzed reaction between L-serine and benzyl alcohol is a classic and efficient method for producing esters.[7][8][9]
Reaction Mechanism: Fischer-Speier Esterification
The reaction proceeds through a series of protonation and nucleophilic attack steps:
-
Protonation of the Carboxylic Acid: The benzenesulfonic acid protonates the carbonyl oxygen of L-serine, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen of benzyl alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, creating a good leaving group (water).
-
Elimination of Water: The lone pair on the remaining hydroxyl group pushes down, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated to yield the final L-Serine benzyl ester. The benzenesulfonate anion forms an ionic bond with the protonated amine group of the serine ester.
Caption: Mechanism of Fischer-Speier Esterification for L-Serine Benzyl Ester Synthesis.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of L-Serine benzyl ester benzenesulfonate salt.
Materials:
-
L-Serine
-
Benzyl alcohol
-
Benzenesulfonic acid monohydrate
-
Toluene (or a safer alternative like cyclohexane)[10]
-
Diethyl ether
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add L-serine, benzenesulfonic acid monohydrate, benzyl alcohol, and toluene.
-
Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 5-10 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting oil, add diethyl ether and stir vigorously to induce precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold diethyl ether to remove residual benzyl alcohol and other impurities.
-
For further purification, recrystallize the crude product from hot ethanol.
-
Dry the purified crystals under vacuum to obtain L-Serine benzyl ester benzenesulfonate salt as a white crystalline solid.
Purification and Rationale
The choice of solvents and purification techniques is critical for obtaining a high-purity product. Toluene or cyclohexane is used as the azeotroping agent to efficiently remove water.[10] Diethyl ether is an effective anti-solvent for precipitating the salt due to the product's low solubility in it. Recrystallization from ethanol is a standard method for purifying crystalline organic salts, as it allows for the removal of trace impurities by taking advantage of differences in solubility at different temperatures.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Table 2: Spectroscopic Data for L-Serine Benzyl Ester Derivatives
| Technique | Expected Peaks / Signals (for a similar tosylate salt) | Interpretation |
| ¹H NMR | δ 7.8-7.1 (m, aromatic protons), 5.2 (s, benzyl CH₂), 4.4 (t, α-CH), 4.0 (d, β-CH₂), 2.3 (s, methyl of tosyl) | Confirms the presence of the benzyl ester and the amino acid backbone. The tosylate methyl group provides a characteristic singlet. |
| ¹³C NMR | δ ~170 (ester C=O), 145-125 (aromatic carbons), ~68 (benzyl CH₂), ~60 (β-CH₂), ~55 (α-CH) | Provides detailed information on the carbon framework of the molecule. |
| FT-IR | ~3000 cm⁻¹ (N-H stretch), ~1740 cm⁻¹ (C=O stretch of ester), ~1600, 1450 cm⁻¹ (aromatic C=C stretch), ~1200, 1030 cm⁻¹ (S=O stretch of sulfonate) | Identifies key functional groups present in the molecule.[11] |
| Mass Spec. | [M+H]⁺ peak corresponding to the L-Serine benzyl ester cation | Confirms the molecular weight of the cationic portion of the salt. |
Note: Specific data for the benzenesulfonate salt may vary slightly but will follow the same general pattern.
Applications in Research and Drug Development
The primary application of L-Serine benzyl ester benzenesulfonate salt is as a protected amino acid in peptide synthesis.
Role in Peptide Synthesis
In solid-phase peptide synthesis (SPPS) or solution-phase synthesis, the benzyl ester group protects the C-terminus of serine, preventing it from reacting during the formation of peptide bonds. This protection is crucial for the stepwise and controlled elongation of the peptide chain. The benzenesulfonate salt form provides the added benefits of improved handling and stability.
Caption: General workflow of solid-phase peptide synthesis using a protected amino acid like L-Serine benzyl ester benzenesulfonate salt.
Examples in Pharmaceutical Synthesis
Protected serine derivatives are essential building blocks for numerous peptide-based therapeutics. For instance, analogs of L-Serine benzyl ester are utilized in the synthesis of complex peptides like Sermorelin and Lanreotide .[12][13][14]
-
Sermorelin: A 29-amino acid peptide analogue of growth hormone-releasing hormone (GHRH), used in the treatment of growth hormone deficiency.[13][14] Its synthesis involves the sequential coupling of protected amino acids, including serine.
-
Lanreotide: A synthetic octapeptide analogue of somatostatin used in the treatment of acromegaly and neuroendocrine tumors.[12] The synthesis of lanreotide also relies on the use of protected amino acid precursors to build the peptide backbone.
The use of L-Serine benzyl ester benzenesulfonate salt in these contexts ensures high coupling efficiency and minimizes side reactions involving the serine hydroxyl and carboxyl groups, ultimately leading to a higher yield and purity of the final active pharmaceutical ingredient (API).
Safety, Handling, and Storage
Proper handling and storage of L-Serine benzyl ester benzenesulfonate salt are crucial for ensuring laboratory safety and maintaining the integrity of the reagent.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicological data for this exact salt is limited, related compounds suggest that it should be handled with care. The material safety data sheet (MSDS) for similar compounds indicates potential for skin and eye irritation.[15][16]
-
Personal Protective Equipment: Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15]
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[3]
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[15]
-
In case of skin contact: Wash off with soap and plenty of water.[15]
-
If inhaled: Move the person into fresh air.[15]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[15]
In all cases of exposure, seek medical attention.
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage temperature is between 2-8°C.[2]
-
Incompatibilities: Keep away from strong oxidizing agents.
Conclusion: A Key Enabler in Advanced Synthesis
L-Serine benzyl ester benzenesulfonate salt stands as a testament to the importance of strategic molecular design in synthetic chemistry. Its dual-functionality—providing robust protection for the carboxylic acid and enhancing stability and handling through its salt form—makes it an invaluable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, empowers scientists to leverage this reagent to its full potential in the creation of complex peptides and novel therapeutics.
References
-
MySkinRecipes. L-Serine benzyl ester benzenesulfonate(salt). [Link]
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(8), 1447–1454. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Chemistry LibreTexts. Fischer Esterification. [Link]
-
ResearchGate. IR spectra of methyl ester of L-serine (3, black) and its hydrochloride (2, grey). [Link]
-
Royal Society of Chemistry. On-resin synthesis of Lanreotide epimers and studies of their structure–activity relationships. [Link]
-
PubMed. Sermorelin: A better approach to management of adult-onset growth hormone insufficiency? [Link]
-
PubChem. Sermorelin Acetate. [Link]
-
ChemBK. L-serine benzyl ester hcl. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. L-Serine benzyl ester benzenesulfonate(salt) [myskinrecipes.com]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. 3695-68-9|Benzyl L-serinate benzenesulfonate|BLD Pharm [bldpharm.com]
- 6. chembk.com [chembk.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. air.unimi.it [air.unimi.it]
- 11. researchgate.net [researchgate.net]
- 12. On-resin synthesis of Lanreotide epimers and studies of their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sermorelin: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sermorelin Acetate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
